molecular formula C17H19N3O2 B15027036 6-ethyl-1,3-dimethyl-5-(4-methylphenyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione

6-ethyl-1,3-dimethyl-5-(4-methylphenyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione

Cat. No.: B15027036
M. Wt: 297.35 g/mol
InChI Key: FEQUZYXNIHLRNN-UHFFFAOYSA-N
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Description

6-ETHYL-1,3-DIMETHYL-5-(4-METHYLPHENYL)-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE is a complex organic compound that belongs to the class of pyrrolopyrimidines. This compound is characterized by its unique structure, which includes a pyrrolo[3,4-d]pyrimidine core substituted with ethyl, methyl, and phenyl groups. The presence of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ETHYL-1,3-DIMETHYL-5-(4-METHYLPHENYL)-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrrolo[3,4-d]pyrimidine core, followed by the introduction of the ethyl, methyl, and phenyl substituents through various chemical reactions such as alkylation, acylation, and aromatic substitution. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Industrial production typically employs optimized reaction conditions and advanced purification techniques to achieve the required quality standards.

Chemical Reactions Analysis

Types of Reactions

6-ETHYL-1,3-DIMETHYL-5-(4-METHYLPHENYL)-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where one or more substituents are replaced by other functional groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

Common Reagents and Conditions

The choice of reagents and reaction conditions depends on the specific type of reaction being performed. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often take place under anhydrous conditions to prevent side reactions. Substitution reactions may require the use of specific catalysts or solvents to achieve the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, oxidation reactions may yield various oxidized derivatives, while reduction reactions produce reduced forms of the compound. Substitution reactions can result in a wide range of substituted derivatives, depending on the nature of the substituents introduced.

Scientific Research Applications

6-ETHYL-1,3-DIMETHYL-5-(4-METHYLPHENYL)-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antiviral, anticancer, and antimicrobial properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for the treatment of various diseases.

    Industry: It is used in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of 6-ETHYL-1,3-DIMETHYL-5-(4-METHYLPHENYL)-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

6-ETHYL-1,3-DIMETHYL-5-(4-METHYLPHENYL)-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE can be compared with other similar compounds, such as:

    Pyrimidine derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties.

    Indole derivatives: These compounds have a different core structure but may exhibit similar biological activities due to the presence of aromatic rings and nitrogen atoms.

    Thieno[3,2-d]pyrimidine derivatives: These compounds have a sulfur atom in their core structure, which can influence their reactivity and biological activity.

The uniqueness of 6-ETHYL-1,3-DIMETHYL-5-(4-METHYLPHENYL)-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE lies in its specific combination of substituents and the resulting chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C17H19N3O2

Molecular Weight

297.35 g/mol

IUPAC Name

6-ethyl-1,3-dimethyl-5-(4-methylphenyl)pyrrolo[3,4-d]pyrimidine-2,4-dione

InChI

InChI=1S/C17H19N3O2/c1-5-20-10-13-14(16(21)19(4)17(22)18(13)3)15(20)12-8-6-11(2)7-9-12/h6-10H,5H2,1-4H3

InChI Key

FEQUZYXNIHLRNN-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C2C(=C1C3=CC=C(C=C3)C)C(=O)N(C(=O)N2C)C

Origin of Product

United States

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